molecular formula C10H7FO2S B2635767 4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid CAS No. 852940-49-9

4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid

Cat. No. B2635767
CAS RN: 852940-49-9
M. Wt: 210.22
InChI Key: SLKHVQZFOWEYQS-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid is a chemical compound . It is a heterocyclic sulfur compound . It is a substituted benzoic acid derivative .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Thiophene Derivatives

Thiophene-based analogs, such as “4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid”, have been used by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Protodeboronation

The protodeboronation process, which is a part of the hydromethylation sequence, can be applied to this compound. This process was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Molecular Docking Investigation

In molecular docking investigations, the “4-Fluoro-3-methyl-benzophenone” molecule, which can be derived from “4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid”, was docked with Prostaglandin H2 Synthase-1 and Prostaglandin H2 Synthase-2 .

Novel Synthetic Stimulant

“4-Fluoro-3-methyl-alpha-PVP”, a derivative of “4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid”, is classified as a novel synthetic stimulant and substituted cathinone. These substances have been reported to cause stimulant-like effects, similar to amphetamines .

Industrial Chemistry and Material Science

Thiophene derivatives, including “4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid”, are utilized in industrial chemistry and material science as corrosion inhibitors .

properties

IUPAC Name

4-fluoro-3-methyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2S/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKHVQZFOWEYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC(=C12)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid

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